molecular formula C8H12N2O B8665612 (1,3,5-Trimethyl-1H-pyrazol-4-yl)-acetaldehyde

(1,3,5-Trimethyl-1H-pyrazol-4-yl)-acetaldehyde

Cat. No. B8665612
M. Wt: 152.19 g/mol
InChI Key: CLZBJHDBVPJFPH-UHFFFAOYSA-N
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Patent
US08202873B2

Procedure details

Dissolve (1,3,5-trimethyl-1H-pyrazol-4-yl)-acetic acid ethyl ester (2.8 g, 14.3 mmol) in tetrahydrofuran (200 mL) and cool to −78° C. Add diisobutylaluminum hydride (42.8 mL, 42.8 mmol, 1 M in toluene) dropwise over 30 min. Stir an additional 2 hr. at −78° C. Partition between saturated aqueous potassium sodium tartrate solution (150 mL) and ethyl acetate (500 mL) and stir for 16 hr. at room temperature. Separate organic layer, dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 1:1 hexanes:ethyl acetate), to give the title preparation (0.26 g, 12%). 1H NMR (CDCl3) δ 9.54 (t, 1H), 3.71 (s, 3H), 3.38 (d, 2H), 2.15 (s, 3H), 2.14 (s, 3H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
42.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1[C:7]([CH3:13])=[N:8][N:9]([CH3:12])[C:10]=1[CH3:11])C.[H-].C([Al+]CC(C)C)C(C)C>O1CCCC1>[CH3:12][N:9]1[C:10]([CH3:11])=[C:6]([CH2:5][CH:4]=[O:3])[C:7]([CH3:13])=[N:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)OC(CC=1C(=NN(C1C)C)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
42.8 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir an additional 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
CUSTOM
Type
CUSTOM
Details
Partition between saturated aqueous potassium sodium tartrate solution (150 mL) and ethyl acetate (500 mL)
STIRRING
Type
STIRRING
Details
stir for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
at room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Separate organic layer, dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 1:1 hexanes:ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to give the title
CUSTOM
Type
CUSTOM
Details
preparation (0.26 g, 12%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN1N=C(C(=C1C)CC=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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